

Commercial Sourcing and Technical Guide for (4-Bromo-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromo-3-methoxyphenyl)methanol
Cat. No.:	B096659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of **(4-Bromo-3-methoxyphenyl)methanol** (CAS No. 17100-64-0). This key chemical intermediate is valuable in the synthesis of a variety of pharmaceutical and research compounds.

Commercial Availability

(4-Bromo-3-methoxyphenyl)methanol is available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors. It is important to note that purity, availability, and pricing are subject to change and should be confirmed with the respective supplier.

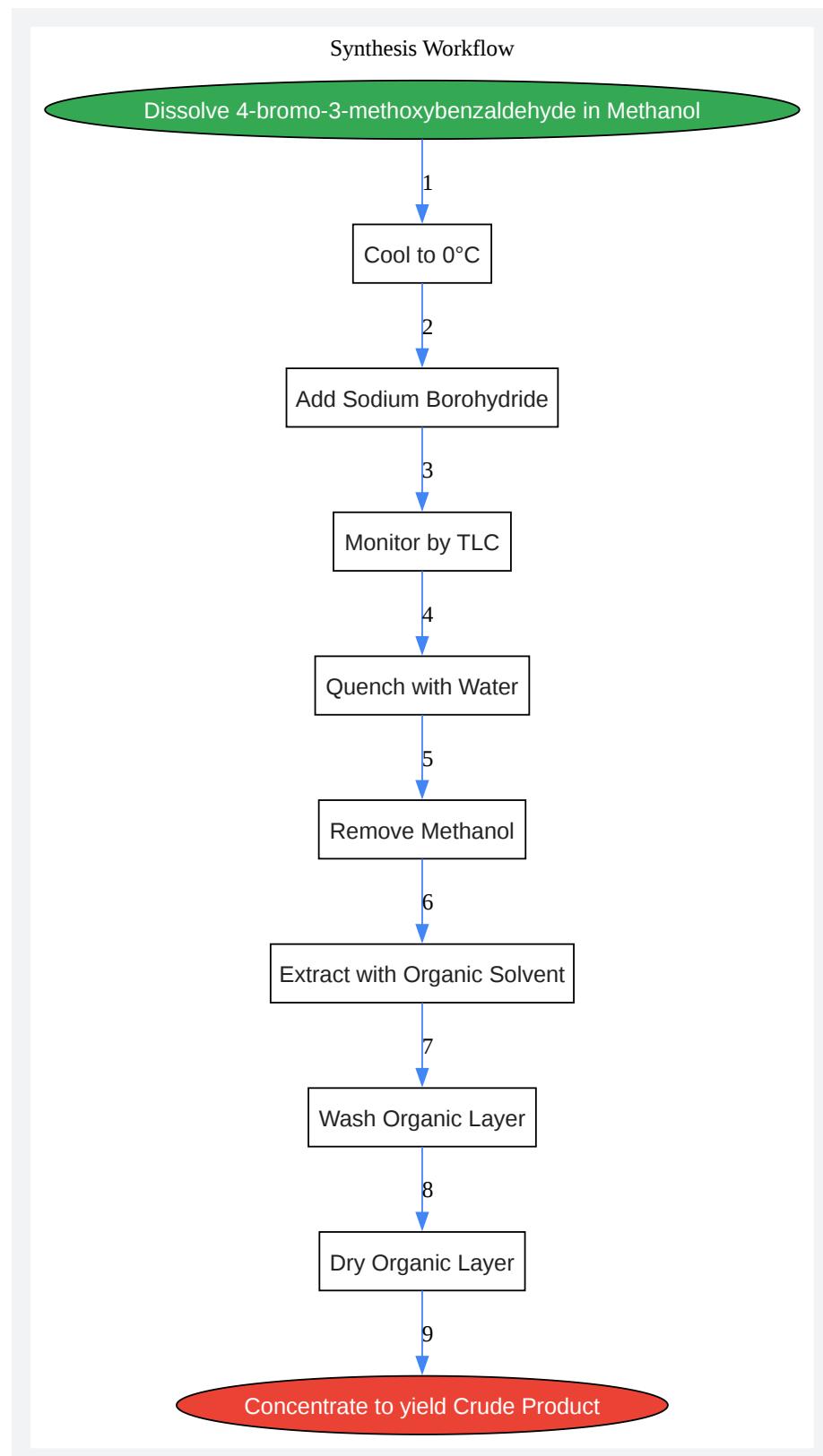
Supplier	Product Code/CAS No.	Purity	Available Quantities	Price (USD)
				~
Apollo Scientific	17100-64-0	Not Specified	250mg, 1g, 5g	22(250mg), 22 (250mg), 61 (1g), ~\$256 (5g) [1]
Seed-Chem	CAS: 17100-64-0	Not Specified	1g	Contact for pricing [2]
Falcon Life Sciences Pvt. Ltd.	CasNo. 17100-64-0	Not Specified	Not Specified	Contact for pricing [3]
TCI	CAS: 17100-64-0	>98.0% (GC)	1g, 5g	Contact for pricing
Echemi	17100-64-0	Not Specified	Not Specified	Contact for pricing [4]

Synthesis of (4-Bromo-3-methoxyphenyl)methanol

A common and effective method for the synthesis of **(4-Bromo-3-methoxyphenyl)methanol** is the reduction of the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde. This reaction can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 4-bromo-3-methoxybenzaldehyde

Materials:


- 4-bromo-3-methoxybenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)

- Deionized water
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 equivalent) in methanol at room temperature with stirring.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous solution, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.
- **Washing:** Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by deionized water.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **(4-Bromo-3-methoxyphenyl)methanol**. The crude product can then be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Synthesis of **(4-Bromo-3-methoxyphenyl)methanol**

Purification

The crude **(4-Bromo-3-methoxyphenyl)methanol** can be purified using standard laboratory techniques such as recrystallization or flash column chromatography.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as a mixture of a "good" solvent and a "poor" solvent, can also be effective. Common solvents for similar aromatic compounds include toluene, ethanol, or mixtures like hexane/ethyl acetate.[\[5\]](#)

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
- **Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any residual impurities.
- **Drying:** Dry the purified crystals under vacuum.

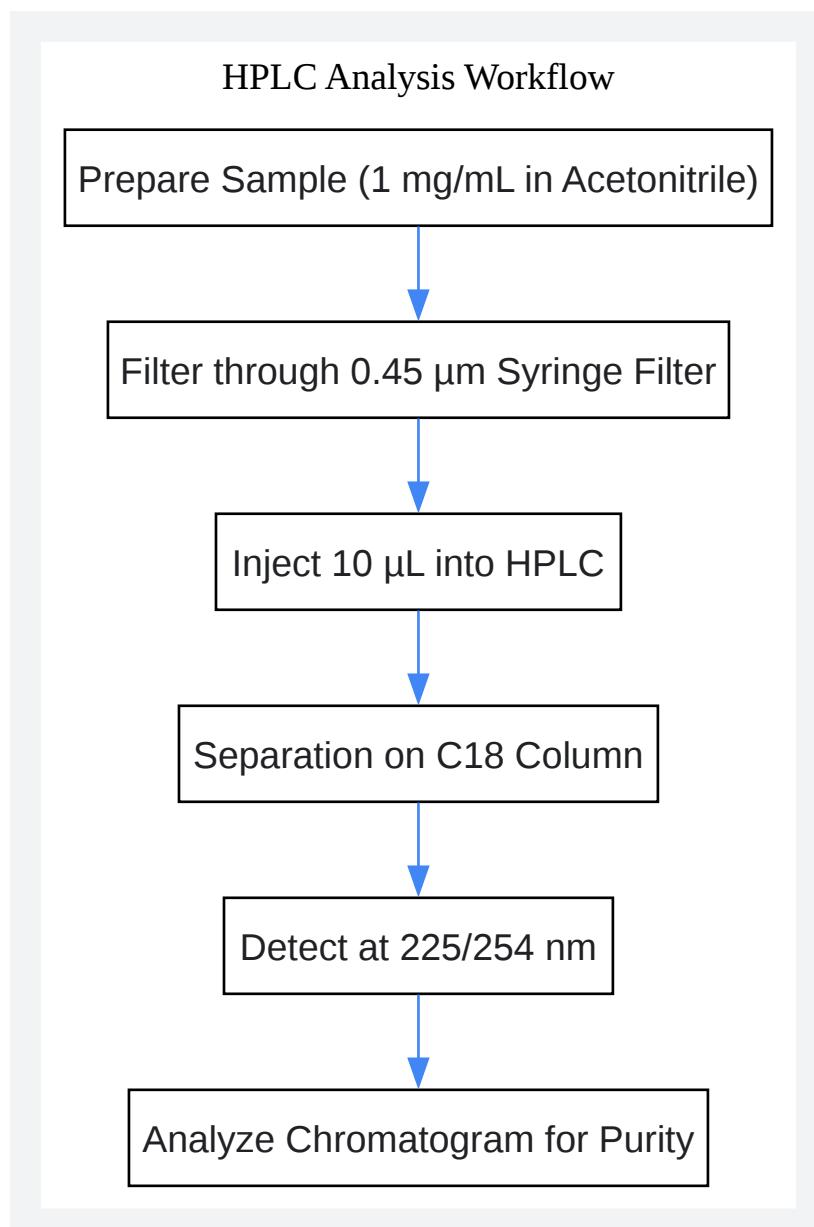
Analytical Characterization

The purity and identity of **(4-Bromo-3-methoxyphenyl)methanol** can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be adapted from protocols used for similar compounds to assess the purity of **(4-Bromo-3-methoxyphenyl)methanol**.^[2]

Instrumentation:


- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)

Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition could be 60% acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 °C
- Detection Wavelength: 225 nm or 254 nm

Sample Preparation:

- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
- Filter the solution through a 0.45 μ m syringe filter before injection.

[Click to download full resolution via product page](#)

HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **(4-Bromo-3-methoxyphenyl)methanol**. While a definitive spectrum for the target molecule was not found in the search results, the expected chemical shifts can be predicted based on the analysis of closely related isomers.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

- Ar-H: Three aromatic protons are expected in the range of δ 6.8-7.5 ppm. The proton between the bromo and methoxy groups will likely be a singlet or a narrow doublet, while the other two protons will show ortho and meta coupling.
- -CH₂-OH: A singlet or a broad singlet for the benzylic methylene protons is expected around δ 4.6 ppm.
- -OCH₃: A sharp singlet for the methoxy protons should appear around δ 3.9 ppm.
- -OH: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

- Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine will be significantly downfield.
- -CH₂-OH: The benzylic carbon signal is expected around δ 64 ppm.
- -OCH₃: The methoxy carbon signal should appear around δ 56 ppm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029686) [hmdb.ca]
- 5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for (4-Bromo-3-methoxyphenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096659#commercial-suppliers-of-4-bromo-3-methoxyphenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com